6-[5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
6-[5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of structural motifs. This compound is characterized by the presence of a benzodioxine ring, a sulfonyl group, and a pyridine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Introduction of the Sulfonyl Group: The benzodioxine ring can be sulfonated using chlorosulfonic acid or sulfur trioxide-pyridine complex.
Construction of the Octahydropyrrolo[3,4-c]pyrrole Core: This involves the cyclization of appropriate amine precursors under reductive amination conditions.
Attachment of the Pyridine Ring: The final step involves the coupling of the sulfonylated benzodioxine with a pyridine-3-carbonitrile derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and pyridine groups .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups .
Mechanism of Action
The mechanism of action of 6-[5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog without the sulfonyl and pyridine groups.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Contains a nitro group instead of a sulfonyl group.
1,4-Benzodioxan-6-sulfonyl chloride: A precursor used in the synthesis of sulfonylated benzodioxine derivatives.
Uniqueness
The uniqueness of 6-[5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile lies in its combination of structural motifs, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its potential as a bioactive molecule, while the pyridine ring provides additional sites for interaction with biological targets .
Properties
IUPAC Name |
6-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c21-8-14-1-4-20(22-9-14)23-10-15-12-24(13-16(15)11-23)29(25,26)17-2-3-18-19(7-17)28-6-5-27-18/h1-4,7,9,15-16H,5-6,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIQSRUEXLCEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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